2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide
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Overview
Description
2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a naphthylideneamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. Detailed studies on the molecular targets and pathways involved are essential to understand its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
- 2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Uniqueness
What sets 2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the methoxyphenyl group and the naphthylideneamino moiety may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development .
Properties
CAS No. |
303103-01-7 |
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Molecular Formula |
C25H25N5O2S |
Molecular Weight |
459.6 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-naphthalen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C25H25N5O2S/c1-4-30-24(19-11-13-22(32-3)14-12-19)28-29-25(30)33-16-23(31)27-26-17(2)20-10-9-18-7-5-6-8-21(18)15-20/h5-15H,4,16H2,1-3H3,(H,27,31)/b26-17+ |
InChI Key |
CNKFHDOSGBGQFI-YZSQISJMSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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